molecular formula C8H10N4O2 B11719551 Benzenamine, N-(1-hydrazino-2-nitroethenyl)- CAS No. 54668-57-4

Benzenamine, N-(1-hydrazino-2-nitroethenyl)-

Cat. No.: B11719551
CAS No.: 54668-57-4
M. Wt: 194.19 g/mol
InChI Key: JQUNGESKERUBCQ-UHFFFAOYSA-N
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Description

N-(1-hydrazinyl-2-nitroethenyl)aniline is a chemical compound with the molecular formula C8H10N4O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydrazinyl-2-nitroethenyl)aniline typically involves the reaction of aniline with hydrazine and a nitroalkene. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(1-hydrazinyl-2-nitroethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce nitroso or nitro compounds .

Scientific Research Applications

N-(1-hydrazinyl-2-nitroethenyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-hydrazinyl-2-nitroethenyl)aniline exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways are still under investigation, but they likely involve the compound’s ability to undergo redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-hydrazinyl-2-nitroethenyl)aniline is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

N-(1-hydrazinyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c9-11-8(6-12(13)14)10-7-4-2-1-3-5-7/h1-6,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUNGESKERUBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396440
Record name Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54668-57-4
Record name Benzenamine, N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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